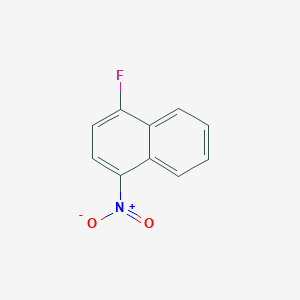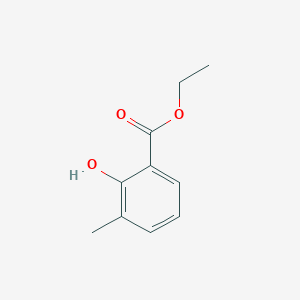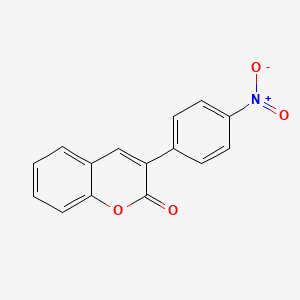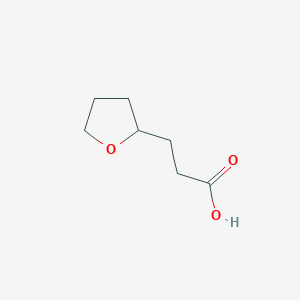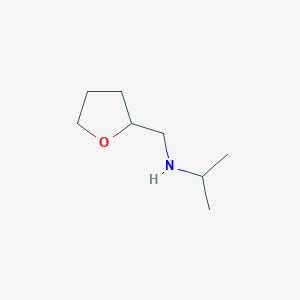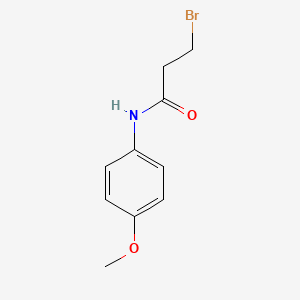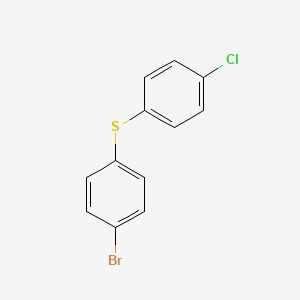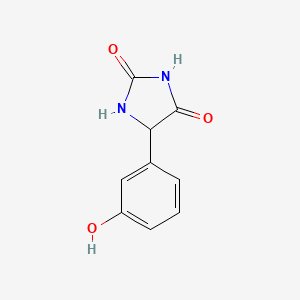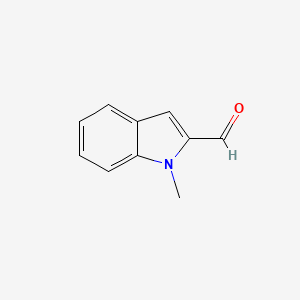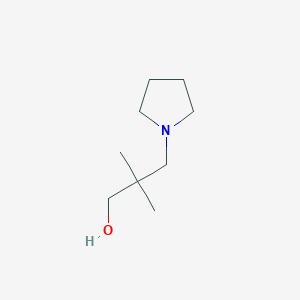
2-Bromo-5-fluoropyridin-4-amine
Vue d'ensemble
Description
2-Bromo-5-fluoropyridin-4-amine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various chemical compounds. It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fifth position on the pyridine ring, with an amine group at the fourth position. This compound is of particular interest in medicinal chemistry and materials science due to its potential applications in the development of pharmaceuticals and novel materials.
Synthesis Analysis
The synthesis of halogenated pyridines, including derivatives similar to 2-Bromo-5-fluoropyridin-4-amine, has been explored in several studies. For instance, the development of 2-isocyanopyridines has been reported, with 2-bromo-6-isocyanopyridine being identified as an optimal reagent due to its stability and synthetic efficiency . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions demonstrates the potential for creating halogen-rich pyridine intermediates that can be further functionalized . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine highlights the use of palladium-catalyzed amination, which is relevant to the synthesis of 2-Bromo-5-fluoropyridin-4-amine .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoropyridin-4-amine is influenced by the presence of halogen atoms, which can affect the electronic properties and reactivity of the molecule. The synthesis of an unsymmetrical tripod ligand involving a 6-bromo-2-pyridylmethyl and a 6-fluoro-2-pyridylmethyl group demonstrates the impact of halogen substituents on the geometry and coordination behavior of pyridine-based ligands .
Chemical Reactions Analysis
Chemical reactions involving halogenated pyridines are diverse and can lead to a variety of products. Amination reactions, for example, have been studied extensively. The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows that different conditions can lead to selective substitution at various positions on the pyridine ring10. Similarly, the amination of bromo-derivatives of pyridine can involve intermediates such as pyridynes . The synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amines from 5-bromo-2-aminopyridine further illustrates the reactivity of bromopyridines in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluoropyridin-4-amine are influenced by its halogen substituents and amine group. The crystal structure of 2-aminopyridinium(2-amino-5-bromopyridine)tribromocuprate(II) provides insight into the non-covalent interactions and hydrogen bonding patterns that can occur in halogenated pyridines . The antimicrobial activities of synthesized imines from 5-bromo-2-aminopyridine suggest that the bromo and amino substituents can impart biological activity to the molecule . Additionally, the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent reactions demonstrate the reactivity of halogenated pyridines in cross-coupling reactions, which is relevant to the functionalization of 2-Bromo-5-fluoropyridin-4-amine .
Applications De Recherche Scientifique
Fluorinated pyridines, such as “2-Bromo-5-fluoropyridin-4-amine”, are of interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
The synthesis of fluorinated pyridines is a challenging problem and various methods have been developed . For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
Fluoropyridines are also of interest in the development of new agricultural products and pharmaceuticals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
-
Chemical Synthesis
-
Pharmaceutical Research
-
Agricultural Research
- Fluoropyridines are also of interest in the search for new agricultural products having improved physical, biological, and environmental properties .
- Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
-
Radiobiology
-
Material Science
-
Molecular Modeling
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The pyridine unit is common in biologically active molecules, so 2-Bromo-5-fluoropyridin-4-amine is often used in the modification and derivatization reactions of drug molecules and biologically active molecules . The bromine unit in the structure can be converted to a phenyl group through a Suzuki coupling or to a boron unit through a boronation reaction . The amino group on the pyridine ring is often used to connect the pyridine molecule to drug molecules and biologically active molecules through the formation of an amide bond .
Propriétés
IUPAC Name |
2-bromo-5-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBXRKVNILPDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355748 | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoropyridin-4-amine | |
CAS RN |
887570-94-7 | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




